molecular formula C12H10O6 B11866583 Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11866583
M. Wt: 250.20 g/mol
InChI Key: WZGAOFDSOLHFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring compounds found in many plants and have been used in various medicinal and industrial applications .

Preparation Methods

The synthesis of Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. This reaction forms the coumarin ring structure, which is then further modified to introduce the hydroxyl groups at positions 4 and 7 . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity .

Mechanism of Action

The biological effects of Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby reducing cellular damage . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is unique among coumarin derivatives due to the presence of hydroxyl groups at positions 4 and 7. Similar compounds include:

Properties

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

ethyl 4,7-dihydroxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O6/c1-2-17-11(15)9-10(14)7-4-3-6(13)5-8(7)18-12(9)16/h3-5,13-14H,2H2,1H3

InChI Key

WZGAOFDSOLHFOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)O)OC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.